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Compound of Interest

Compound Name: Disperse red 129

CAS No.: 12236-23-6

Cat. No.: B1172499

Get Quote

Executive Summary & Chemical Identity
C.I. Disperse Red 129 (CAS: 12236-23-6) is a donor-acceptor azo dye characterized by a

"push-pull" electronic structure.[1] It is synthesized via the diazotization of 2-bromo-6-methyl-4-

nitroaniline followed by coupling with N,N-bis(2-hydroxyethyl)-m-toluidine.[1]

While primarily used in the textile industry for polyester dyeing, its structural analogs (e.g.,

Disperse Red 1) are frequently utilized in drug delivery research as hydrophobic probes and in

nonlinear optics (NLO).[1] For drug development professionals, this compound serves as a

critical model for assessing the metabolic stability of azo-linkages (azoreductase activity) and

as a reference standard for potential genotoxic impurities (aromatic amines).[1]
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Property Detail

IUPAC Name
2,2'-[[4-[(2-bromo-6-methyl-4-nitrophenyl)azo]-3-

methylphenyl]imino]bis-ethanol

CAS Number 12236-23-6

Molecular Formula

Molecular Weight 451.31 g/mol

Chromophore Nitro-Azo-Aniline (Donor-Acceptor System)

Solubility
Soluble in Acetone, DMF, DMSO; Insoluble in

Water

Structural Synthesis & Logic
The synthesis involves a standard diazo coupling reaction.[1] Understanding this pathway is

essential for interpreting the fragmentation patterns in Mass Spectrometry and the splitting

patterns in NMR.[1]
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Figure 1: Synthetic pathway showing the formation of the azo linkage between the electron-

deficient diazo component and the electron-rich coupler.[1]

UV-Vis Spectroscopy
The UV-Vis spectrum of Disperse Red 129 is dominated by a strong Charge Transfer (CT)

band involving the
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transition of the azo group, enhanced by the electron-withdrawing nitro group and the electron-
donating amine.[1]

Spectral Characteristics
Parameter Value (Approx.) Mechanistic Explanation

(Acetone) 515 ± 5 nm

Bathochromic shift caused by

the ortho-bromo and ortho-

methyl groups on the diazo

ring, which stabilize the LUMO.

[1]

(Molar Absorptivity)
~35,000

High probability of the

transition in the conjugated

system.[1]

Solvatochromism Positive

shifts red in polar aprotic

solvents (e.g., DMSO) due to

stabilization of the excited CT

state.[1]

Experimental Protocol: Determination of
Stock Solution: Dissolve 10 mg of Disperse Red 129 in 50 mL of HPLC-grade Acetone.

Dilution: Prepare a working standard of 10

M by diluting the stock 1:40 with Acetone.

Measurement: Scan from 300 nm to 700 nm using a quartz cuvette (1 cm path length).

Validation: Ensure the absorbance at

is between 0.3 and 0.8 AU to verify linearity (Beer-Lambert Law).

Vibrational Spectroscopy (FTIR)
Infrared spectroscopy is used to confirm the presence of key functional groups.[1] The ortho-

substituents (Br, CH3) on the diazo ring may cause slight shifts in the nitro bands due to steric
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twisting.[1]

Functional Group
Wavenumber (

)
Assignment

O-H Stretch 3200 - 3450

Broad band; intermolecular H-

bonding of the hydroxyethyl

chains.[1]

C-H Stretch (Aliphatic) 2850 - 2960

Methyl (

) and Methylene (

) stretches.[1]

Asymmetric 1500 - 1530
Strong intensity; characteristic

of aromatic nitro groups.[1]

Azo Stretch 1400 - 1450
Often weak in IR; overlaps with

aromatic ring vibrations.[1]

Symmetric 1330 - 1350 Strong intensity.[1]

C-O Stretch 1050 - 1080
Primary alcohol C-O stretch

from hydroxyethyl groups.[1]

C-Br Stretch 600 - 700
Fingerprint region; indicates

halogenation.[1]

Nuclear Magnetic Resonance (NMR)
NMR provides the definitive structural proof.[1] The following data is predicted for Disperse
Red 129 in DMSO-

, based on the substituent effects of the 2-bromo-6-methyl-4-nitro and m-toluidine moieties.

H NMR Assignment (400 MHz, DMSO- )
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Position (ppm) Multiplicity Integration
Assignment
Logic

Diazo Ar-H 8.30 - 8.40 Singlet (x2) 2H

Protons at pos. 3

& 5 of the diazo

ring are meta to

each other and

flanked by

electron-

withdrawing

groups (

, Br).[1] They

may appear as

two close

doublets (

) or overlapping

singlets.[1]

Coupler Ar-H (6') 7.60
Doublet (

)
1H

Ortho to the azo

group;

deshielded by

the azo cone.[1]

Coupler Ar-H (5') 6.80
Doublet (

)
1H

Ortho to the

amine nitrogen;

shielded by

electron

donation.[1]

Coupler Ar-H (2') 6.70 Singlet 1H

Between the

amine and the

methyl group;

shielded.[1]

OH Groups 4.80 Broad Singlet 2H

Hydroxyl protons

(exchangeable

with

).[1]
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3.60 Triplet 4H

Methylene

protons adjacent

to Nitrogen.[1]

3.50 Triplet 4H

Methylene

protons adjacent

to Oxygen.[1]

Diazo 2.65 Singlet 3H

Deshielded

slightly by the

aromatic ring and

ortho-azo

position.[1]

Coupler 2.45 Singlet 3H

Attached to the

electron-rich

coupler ring.[1]

Mass Spectrometry (MS)
Mass spectrometry is critical for impurity profiling, particularly for detecting unreacted 2-bromo-

6-methyl-4-nitroaniline, which is a potential mutagen.[1]

ESI-MS Parameters[1]
Ionization Mode: Positive (

)

Molecular Ion (

):

m/z 451.1 (

isotope)[1]

m/z 453.1 (

isotope)[1]
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Isotopic Pattern: A characteristic 1:1 doublet separated by 2 mass units confirms the

presence of a single Bromine atom.[1]

Fragmentation Pathway[1]
Loss of Hydroxyethyl:

Loss of

.[1]

Cleavage of Azo Bond: High collision energy can cleave the

bond, generating the 2-bromo-6-methyl-4-nitroaniline fragment (m/z ~231/233).[1]

Toxicology & Metabolic Stability (Drug Development
Context)
For researchers in drug discovery, Disperse Red 129 serves as a model for reductive

cleavage.[1]

Mechanism: Azoreductase enzymes (hepatic and intestinal) cleave the azo bond (

).[1]

Metabolites:

2-Bromo-6-methyl-4-nitroaniline (Potential Mutagen/Carcinogen).[1]

N,N-bis(2-hydroxyethyl)-m-toluidine.

Safety Protocol: When using this dye as a probe in biological systems, assume metabolic

breakdown into these primary amines. All handling should follow Class 3 Carcinogen

protocols until specific Ames test data clears the specific lot.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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